molecular formula C21H24N2O3S B258442 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

カタログ番号 B258442
分子量: 384.5 g/mol
InChIキー: VVSCFBOIOAMXIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that specifically targets glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.

作用機序

BPTES specifically targets the active site of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, inhibiting its catalytic activity. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is essential for cancer cell metabolism, as it converts glutamine to glutamate, which is then used in various metabolic pathways. Inhibition of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid by BPTES leads to a decrease in glutamate production and an increase in glutamine levels, leading to metabolic stress and cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects. In addition to inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, BPTES has been shown to induce autophagy, a process by which cells degrade and recycle damaged organelles and proteins. BPTES has also been shown to induce oxidative stress, leading to DNA damage and cell death. Additionally, BPTES has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

実験室実験の利点と制限

One of the major advantages of BPTES is its specificity for 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, which allows for targeted inhibition of cancer cell metabolism. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, there are also some limitations to using BPTES in lab experiments. BPTES has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has a short half-life, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are many potential future directions for BPTES research. One area of focus is the development of more potent and selective 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibitors. Additionally, researchers are exploring the use of BPTES in combination with other cancer therapies to enhance their efficacy. Another area of interest is the use of BPTES in combination with immunotherapy, as 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibition has been shown to enhance the immune response to cancer cells. Finally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders, where glutamine metabolism plays a role in disease progression.

合成法

BPTES can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzyl bromide with butylamine to form 4-nitrobenzylbutylamine. This intermediate is then reacted with thiosemicarbazide to form 4-nitrobenzylbutylthiosemicarbazide. The final step involves the reaction of this intermediate with cyclohex-2-enone to form BPTES. The overall yield of this synthesis method is around 20-30%.

科学的研究の応用

BPTES has been extensively studied for its potential as a cancer therapeutic agent. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is overexpressed in many types of cancer cells, and its inhibition can lead to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to be effective in inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, leading to reduced tumor growth in various cancer models. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, such as cisplatin and doxorubicin.

特性

製品名

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

分子式

C21H24N2O3S

分子量

384.5 g/mol

IUPAC名

6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H24N2O3S/c1-2-3-6-14-9-11-15(12-10-14)18-13-27-21(22-18)23-19(24)16-7-4-5-8-17(16)20(25)26/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H,25,26)(H,22,23,24)

InChIキー

VVSCFBOIOAMXIH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

正規SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。